molecular formula C7H7NO6 B185893 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate CAS No. 199926-39-1

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate

Cat. No. B185893
M. Wt: 201.13 g/mol
InChI Key: SNGPHFVJWBKEDG-UHFFFAOYSA-N
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Description

Chelidamic acid, also known as 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a dicarboxylate with a pyridine skeleton . It effectively coordinates with many metal ions . Chelidamate complexes have wide applications in many fields, including biochemistry and medical chemistry .


Synthesis Analysis

The synthesis of Chelidamic acid has been studied using potentiometry and calorimetry . There are three successive protonation steps. The protonation constants of each step (log 10K) are calculated as 10.74±0.01, 3.22±0.02, and 1.63±0.03 . The first two protonation steps are exothermic, while the last step is endothermic .


Molecular Structure Analysis

The three protonation states (HL2−, H2L− and H3L) were analyzed using the 1H NMR spectra and crystal structure . The results confirm that the order of successive protonation sites is the pyridine-N (HL2−), pyridinol-OH (H2L−), and carboxylate oxygen atom (H3L) .


Chemical Reactions Analysis

All the protonation steps are mainly driven by entropy . The protonation property of a drug molecule is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of Chelidamic acid include a melting point of 267 °C . The protonation constants of each step (log 10K) are calculated as 10.74±0.01, 3.22±0.02, and 1.63±0.03 .

Scientific Research Applications

Thermodynamic Analysis and Crystal Structure

  • Scientific Field : Physical Chemistry
  • Application Summary : The protonation of chelidamic acid was studied using potentiometry and calorimetry . This is important as the ability of a drug molecule to transfer protons is fundamental to understanding biochemical processes .
  • Methods of Application : The study was conducted in a 0.1 mol·L−1 NaClO4 solution at 298 K under standard pressure (p = 0.1 MPa). There are three successive protonation steps .
  • Results : The protonation constants of each step (log10K) are calculated as 10.74 ± 0.01, 3.22 ± 0.02, and 1.63 ± 0.03. The first two protonation steps are exothermic, while the last step is endothermic .

Biochemistry and Medical Chemistry

  • Scientific Field : Biochemistry and Medical Chemistry
  • Application Summary : Chelidamic acid effectively coordinates with many metal ions . It has wide applications in biochemistry and medical chemistry .
  • Methods of Application : Gallium (III) complexes with chelidamic acid were tested to demonstrate the cytotoxicity effect and anti-proliferative activity on human breast cancer cells . Oral administration of vanadium (V) complexes with chelidamic acid effectively lowered both the hyperglycemia and hyperlipidemia of diabetes .
  • Results : Chelidamic acid was also proved the most potent inhibitor of glutamate decarboxylase .

Calcium Channel Blocker

  • Scientific Field : Pharmacology
  • Application Summary : Chelidamic Acid, as a 1,4-DHP compound, is found in many commercially available drugs such as amlodipine, nifedipine, isradipine, and nimodipine .
  • Methods of Application : These drugs are used for treating conditions like hypertension and high blood pressure .
  • Results : The drugs work by blocking calcium channels, which helps to decrease brain damage .

Antioxidative, Anticancer, Anti-inflammatory, Anti-microbial, Anti-hypertensive, Anti-diabetic, Anticoagulants, Anti-cholinesterase, Neuro-protective

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Chelidamic Acid, as a 1,4-DHP compound, has various intrinsic therapeutic applications .
  • Methods of Application : These applications range from antioxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
  • Results : The effectiveness of these applications is often investigated through structure–activity relationship (SAR) studies .

Inhibitor of Glutamate Decarboxylase

  • Scientific Field : Biochemistry
  • Application Summary : Chelidamic Acid has been proven to be the most potent inhibitor of glutamate decarboxylase .
  • Methods of Application : This inhibition is important in the study of biochemical processes .
  • Results : The inhibition of glutamate decarboxylase can affect various biological processes .

High-Performance Chelation Ion Chromatography (HPCIC)

  • Scientific Field : Analytical Chemistry
  • Application Summary : Chelidamic Acid hydrate has been used in eluent solution as a complexing additive in high-performance chelation ion chromatography (HPCIC) for speciation of iron .
  • Methods of Application : The compound is added to the eluent solution in HPCIC .
  • Results : This method allows for the speciation of iron, which is important in various analytical chemistry applications .

Organic Ligand for Polyoxometalate (POM)-Based Lanthanoid Hybrid Compounds

  • Scientific Field : Inorganic Chemistry
  • Application Summary : Chelidamic Acid hydrate has also been used as an organic ligand for the polyoxometalate (POM)-based lanthanoid hybrid compounds .
  • Methods of Application : The compound is used to form hybrid compounds with lanthanoids .
  • Results : These hybrid compounds have potential applications in various fields .

Future Directions

The future directions of research on Chelidamic acid could involve further exploration of its coordination with various metal ions and its potential applications in biochemistry and medical chemistry . Additionally, more studies could be conducted to understand its protonation steps and their implications in physiochemistry and biology .

properties

IUPAC Name

4-oxo-1H-pyridine-2,6-dicarboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h1-2H,(H,8,9)(H,10,11)(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGPHFVJWBKEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)C(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486644
Record name 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate

CAS RN

199926-39-1
Record name 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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